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Compound of Interest

2-amino-2-(3,5-
Compound Name: _ ) )
difluorophenyl)acetic Acid

Cat. No.: B177832

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-2-(3,5-
difluorophenyl)acetic Acid

Introduction

2-amino-2-(3,5-difluorophenyl)acetic acid is a fluorinated, non-proteinogenic a-amino acid.
As a derivative of phenylglycine, the presence of two fluorine atoms on the aromatic ring at the
meta positions significantly influences its electronic properties, lipophilicity, and metabolic
stability. These characteristics make it a valuable building block and key intermediate in
medicinal chemistry and drug development, particularly for creating novel therapeutic agents
with potentially enhanced biological activity and pharmacokinetic profiles. This document
provides a comprehensive overview of its core physicochemical properties, supported by
experimental methodologies and logical diagrams.

Physicochemical Data

The quantitative physicochemical properties of 2-amino-2-(3,5-difluorophenyl)acetic acid are
summarized in the table below. These parameters are critical for predicting its behavior in
biological systems and for guiding its application in synthetic chemistry.
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Property Value Source
Molecular Formula CsH7F2NO2 [1]
Molecular Weight 187.14 g/mol [2][3]
CAS Number 199327-33-8 [1]
LogP -1.19 [1]
Polar Surface Area (PSA) 63 A2 [1]
Hydrogen Bond Acceptors 3 [1]
Hydrogen Bond Donors 2 [1]
Rotatable Bond Count 2 [1]
Heavy Atom Count 13 [1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.
These represent standard experimental approaches in the field.

Determination of LogP (Octanol-Water Partition
Coefficient)

The LogP value is a measure of a compound's lipophilicity and is crucial for predicting its
absorption, distribution, metabolism, and excretion (ADME) properties. A standard method for
its determination is the Shake-Flask Method.

e Principle: The compound is partitioned between two immiscible liquid phases, typically n-
octanol (representing a lipid layer) and water (representing an aqueous biological fluid). The
ratio of its concentration in the two phases at equilibrium is measured.

» Methodology:

o A solution of 2-amino-2-(3,5-difluorophenyl)acetic acid is prepared in either n-octanol or
water.
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o A known volume of this solution is mixed with an equal volume of the other solvent (pre-
saturated with the first) in a separatory funnel.

o The funnel is shaken vigorously for a set period to ensure equilibrium is reached, and then
left to stand until the two phases have completely separated.

o The concentration of the analyte in each phase is determined using a suitable analytical
technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography
(HPLC).

o The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration
in Water].

o LogP is the base-10 logarithm of the partition coefficient.

Determination of pKa (Acid Dissociation Constant)

As an amino acid, the compound has at least two ionizable groups: the carboxylic acid and the
amino group. The pKa values indicate the strength of these acidic and basic centers.
Potentiometric titration is the most common method for pKa determination.

e Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the
solution is monitored as a function of the volume of titrant added. The pKa is the pH at which
the ionizable group is 50% protonated and 50% deprotonated.

e Methodology:

o A precise amount of 2-amino-2-(3,5-difluorophenyl)acetic acid is dissolved in a known
volume of water or a suitable co-solvent.

o The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode
and a magnetic stirrer.

o A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using
a burette.

o The pH is recorded after each addition of the titrant.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b177832?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Aftitration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH
at the half-equivalence points. The first pKa (pKai) corresponds to the carboxylic acid
group, and the second (pKaz) corresponds to the ammonium group.

Synthesis Protocol: Strecker Synthesis Adaptation

The synthesis of a-amino acids like 2-amino-2-(3,5-difluorophenyl)acetic acid can be
achieved through various methods. A common approach is an adaptation of the Strecker
synthesis.

e Principle: This synthesis involves the reaction of an aldehyde with ammonia and cyanide,
followed by hydrolysis of the resulting aminonitrile.

e Methodology:

o Step 1: Formation of the Aldehyde. 3,5-difluorobenzaldehyde serves as the starting
material.

o Step 2: Formation of the a-aminonitrile. The aldehyde is reacted with a source of ammonia
(e.g., ammonium chloride) and a cyanide salt (e.g., sodium cyanide). This three-
component reaction forms 2-amino-2-(3,5-difluorophenyl)acetonitrile.

o Step 3: Hydrolysis. The a-aminonitrile intermediate is then subjected to acidic or basic
hydrolysis. Heating the nitrile in the presence of a strong acid (like HCI) or a strong base
(like NaOH) will hydrolyze the nitrile group (-CN) to a carboxylic acid group (-COOH),
yielding the final product, 2-amino-2-(3,5-difluorophenyl)acetic acid.

o Purification: The final product is isolated and purified, typically by recrystallization or
chromatography.

Visualizations
Acid-Base Equilibrium

The ionization state of 2-amino-2-(3,5-difluorophenyl)acetic acid is dependent on the
ambient pH. This equilibrium is fundamental to its chemical behavior and biological
interactions.
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Fig. 1. pH-dependent ionization states of the amino acid.

General Synthetic Workflow

The production of 2-amino-2-(3,5-difluorophenyl)acetic acid follows a multi-step chemical
synthesis workflow, starting from a commercially available precursor.

Starting Material
(3,5-Difluorobenzaldehyde)

Step 1: Aminonitrile Formation

(e.g., NaCN, NHaCl)

Intermediate
(a-aminonitrile)

Step 2: Hydrolysis
(Acid or Base)

Final Product

(2-amino-2-(3,5-difluorophenyl)acetic acid)

Purification
(Recrystallization / Chromatography)
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Fig. 2: A typical workflow for the chemical synthesis.

Biological Context and Applications

While specific signaling pathways for this exact molecule are not detailed in the provided
literature, its structural motifs are of significant interest in drug discovery.

¢ Enzyme Inhibition: Non-proteinogenic amino acids are often explored as inhibitors of
enzymes involved in metabolic or signaling pathways. The difluorophenyl group can enhance
binding affinity to enzyme active sites through favorable interactions.

» Antimicrobial/Antiviral Potential: Analogous compounds, such as --INVALID-LINK--acetic
acid, have been investigated for antimicrobial and antiviral properties.[4] This suggests that
2-amino-2-(3,5-difluorophenyl)acetic acid could serve as a scaffold for developing new
agents in this therapeutic area.

e Pharmaceutical Intermediates: The compound is a valuable building block for synthesizing
more complex molecules, including potential anti-inflammatory agents or central nervous
system drugs, where the fluorine atoms can improve blood-brain barrier penetration and
resist metabolic degradation.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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